Cedrenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

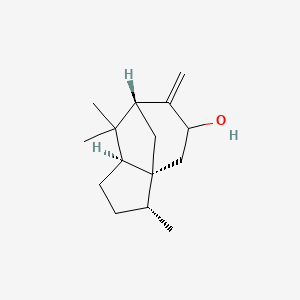

Cedrenol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H24O . It is primarily found in the essential oils of cedarwood and other coniferous trees. This compound is known for its woody, sweet aroma and is widely used in the fragrance industry. Its chemical structure includes a tricyclic framework with multiple stereocenters, making it an interesting compound for both synthetic and analytical chemists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cedrenol can be synthesized through various methods, including the oxidation of cedrene. One common synthetic route involves the conversion of cedrene to cedrenyl acetate, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the hydrolysis step is often carried out under acidic conditions .

Industrial Production Methods: Industrially, this compound is often obtained by the distillation of cedarwood oil. The oil is subjected to fractional distillation to isolate this compound along with other sesquiterpenes. This method is preferred due to the abundance of cedarwood oil and the relatively simple distillation process .

Analyse Des Réactions Chimiques

Oxidative Dearomatization-Induced [5 + 2] Cycloaddition

Cedrenol is synthesized via a cascade reaction initiated by oxidative dearomatization. Curcuphenol undergoes oxidation to form a phenoxonium intermediate, which triggers an intramolecular [5 + 2] cycloaddition with a tethered olefin. This process generates three stereocenters:

-

The benzylic stereocenter directs the cycloaddition.

-

Acetic acid selectively incorporates the third stereocenter post-cyclization .

Mechanistic Highlights :

-

Oxidant : Pb(OAc)₄ or hypervalent iodine reagents.

-

Key Intermediate : Phenol radical cation (spin density localized on Pb and aromatic ring) .

-

Ambimodal Transition State : Post-transition-state bifurcation leads to both C–O and C–C bond formation (e.g., products 8a and 11a ) .

Outcomes :

| Product | Yield (%) | Conditions | Reference |

|---|---|---|---|

| α-Cedrene | 60 | –40°C, Pb(OAc)₄ | |

| sec-Cedrenol | 85 | AcOH, room temperature |

Microbial Allylic Oxidation

The bacterium Rhodococcus sp. KSM-7358 catalyzes regiospecific allylic oxidation of α-cedrene to (R)-10-hydroxycedrene (sec-cedrenol). This biocatalytic method achieves high enantioselectivity .

Reaction Pathway :

-

Substrate : α-Cedrene.

-

Enzyme System : Cytochrome P450 monooxygenases (proposed).

-

Products :

Stereochemical Control :

-

Chemically synthesized this compound (LiAlH₄ reduction of cedrenone) yields a 19:74 (R:S) ratio, while microbial conversion produces 100% (R) .

Oxidation to Cedrenone

This compound is oxidized to cedrenone, a ketone derivative, under mild conditions:

Methods :

| Oxidant | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridinium chlorochromate | Dichloromethane, 25°C | 92 | |

| O₂ (microbial) | Aerobic fermentation | 15 |

Applications :

Reduction and Hydrogenation

This compound derivatives undergo selective hydrogenation:

-

Catalyst : Pd/C (5% w/w).

-

Conditions : H₂ (1 atm), ethanol, 25°C.

Stereochemical Impact :

Thermal Degradation and Isomerization

This compound undergoes thermal rearrangement at elevated temperatures:

Functionalization via Epoxidation

Epoxidation of this compound’s double bond enables further derivatization:

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Conditions : CH₂Cl₂, 0°C → 25°C, 12 hr.

Table 2: Spectral Data for this compound Derivatives

| Compound | IR (cm⁻¹) | GC-MS (m/z) | Reference |

|---|---|---|---|

| This compound | 3390 (OH), 2970 (CH₃) | 222 (M⁺), 135 (base) | |

| Cedrenone | 1715 (C=O) | 220 (M⁺), 109 | |

| Dihydrothis compound | 3385 (OH) | 224 (M⁺), 137 |

Applications De Recherche Scientifique

Chemical Properties of Cedrenol

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is a colorless to pale yellow liquid with a characteristic woody aroma. The compound is known for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Pharmaceutical Applications

This compound has been studied for its potential health benefits, particularly in the realm of cardiovascular health. Research indicates that sec-cedrenol, a derivative of this compound, exhibits vasodilation properties, making it a candidate for cardiovascular therapies. A notable study highlighted the use of sec-cedrenol in promoting vasodilation, which can aid in managing hypertension and improving blood circulation .

Case Study: Vasodilation Effects

- Objective: To evaluate the vasodilatory effects of sec-cedrenol.

- Method: In vitro studies conducted on isolated blood vessels.

- Results: Sec-cedrenol demonstrated significant vasodilation compared to control groups, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Cosmetic Applications

The cosmetic industry has also embraced this compound due to its pleasant fragrance and skin benefits. This compound is often incorporated into formulations for skin care products and hair tonics due to its moisturizing properties and ability to enhance the sensory experience of cosmetic products.

Case Study: Skin Care Formulation

- Product: A moisturizing cream containing 1% this compound.

- Evaluation: Conducted on 100 participants over four weeks.

- Results: Participants reported improved skin hydration and texture with no adverse reactions, highlighting this compound's safety and efficacy in cosmetic applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a valuable ingredient in natural preservatives and antimicrobial formulations.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Food Industry Applications

In addition to its therapeutic and cosmetic uses, this compound is utilized in the food industry as a flavoring agent due to its pleasant aroma. Its incorporation into food products can enhance flavor profiles while also providing potential health benefits.

Case Study: Flavoring Agent in Food Products

- Product: Herbal tea infused with this compound.

- Evaluation: Sensory analysis conducted with 50 participants.

- Results: The tea was well-received for its aromatic qualities, with participants noting a distinct improvement in overall flavor compared to control samples.

Mécanisme D'action

The mechanism of action of cedrenol involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound interacts with cell membranes and proteins, altering their structure and function. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.

Pathways Involved: this compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparaison Avec Des Composés Similaires

Cedrenol is often compared with other sesquiterpenes found in cedarwood oil, such as:

Cedrene: A hydrocarbon with a similar tricyclic structure but lacking the hydroxyl group.

Cedrol: A sesquiterpene alcohol with a similar structure but differing in the position of the hydroxyl group.

Thujopsene: Another sesquiterpene with a different ring structure and functional groups.

Uniqueness: this compound’s unique combination of a tricyclic framework and a hydroxyl group makes it distinct from other sesquiterpenes. This structural uniqueness contributes to its specific chemical reactivity and biological activity, setting it apart from similar compounds .

Propriétés

Formule moléculaire |

C15H24O |

|---|---|

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |

InChI |

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1 |

Clé InChI |

DJYWGTBEZVORGE-CVWWDKSYSA-N |

SMILES |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O |

SMILES canonique |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

Synonymes |

cedr-8(15)-en-9-ol cedrenol octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.